Methylphosphine

Overview

Description

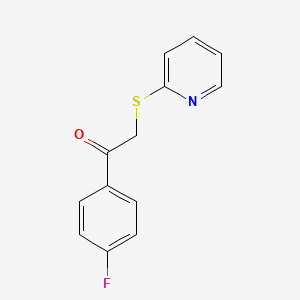

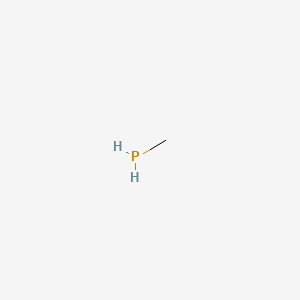

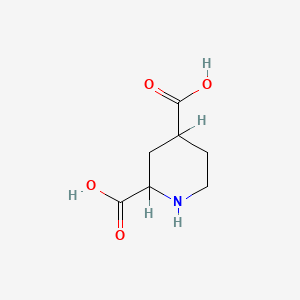

Methylphosphine is the simplest organophosphorus compound with the formula CH3PH2, often written as MePH2 . It is a malodorous gas that condenses to a colorless liquid .

Synthesis Analysis

Methylphosphine can be produced by methylation of phosphide salts . The synthesis of new phosphines is classified according to the used synthetic approaches and data concerning the reactivity of phosphines excluding metal complexation .Molecular Structure Analysis

The molecular structures of methylphosphine (CH3PH2) have been determined from gas-phase electron diffraction data and rotational constants . The experimental geometric parameters generally showed a good agreement with those obtained using ab initio calculations and previous microwave spectroscopy studies .Chemical Reactions Analysis

Methylphosphine exhibits the properties characteristic of a primary phosphine . It can be oxidized to methylphosphonous acid . It protonates to give the phosphonium ion . With strong bases, it can be deprotonated to give methyl phosphide derivatives .Physical And Chemical Properties Analysis

Methylphosphine is a colorless gas with a molar mass of 48.02 . It has a boiling point of -17.1 °C .Scientific Research Applications

Phosphine Fumigation in Agriculture

Methylphosphine, a derivative of phosphine, has seen increased global usage as a fumigant, particularly in agriculture. Its use has risen with the need to replace methyl bromide and has found applications in postharvest fumigation. For instance, it has been effective in achieving 100% mortality of various pests in kiwifruit, indicating its potential as a commercial treatment for agricultural products (Jamieson et al., 2012).

Application in Pest Control

Methylphosphine has been shown to work synergistically with other compounds, such as ethyl formate, in controlling pests like the citrus mealybug (Planococcus citri). This combination treatment has been useful in reducing the treatment time and resistance of pests to phosphine, underscoring its potential in pest management strategies (Kim et al., 2021).

Utility in Storage Protection

Studies have explored the use of phosphine as an effective substitute for ozone-depleting fumigants like methyl bromide in protecting stored agricultural produce. Its efficacy against storage insects like Callosobruchus maculatus in different climatic conditions has been confirmed, showcasing its role in the protection of pulses during storage (Arora & Srivastava, 2020).

Research in Neuroprotection

In the field of medicine, phosphine derivatives have been investigated for their potential neuroprotective properties. For instance, a phosphine analog of the proline-glycine-proline tripeptide was studied for its role in treating neurodegenerative diseases, indicating the breadth of applications beyond agriculture (Alexey et al., 2021).

Safety and Hazards

properties

IUPAC Name |

methylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5P/c1-2/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWKFRBJGLMMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208029 | |

| Record name | Methylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.024 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylphosphine | |

CAS RN |

593-54-4 | |

| Record name | Phosphine, methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

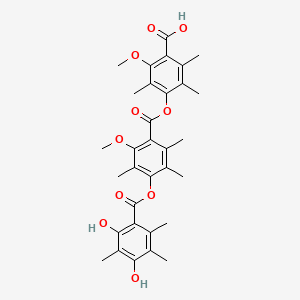

![N-[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]-6-(diethylamino)-1-benzofuran-2-carboxamide](/img/structure/B1207194.png)

![8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline](/img/structure/B1207196.png)